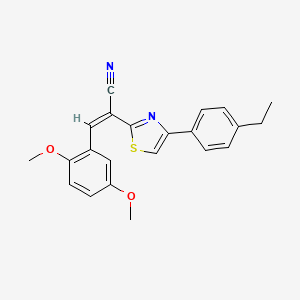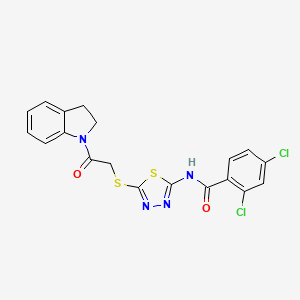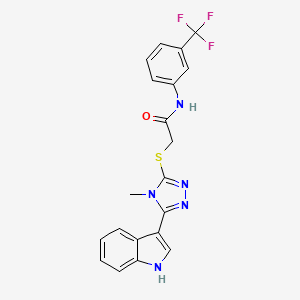
(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, is a molecule that features a conjugated system with a thiazole ring and a dimethoxyphenyl group. The presence of the (Z)-isomer indicates that the substituents on the double bond are on the same side, which can have significant implications for the molecule's physical properties and reactivity.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of the exact compound , they do provide insight into the synthesis of structurally related compounds. For instance, the synthesis of E and Z isomers of a similar acrylic acid derivative is achieved through a Knoevenagel condensation reaction, followed by selective acidification to separate the isomers . This method could potentially be adapted for the synthesis of (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isomeric compounds similar to the one has been determined using X-ray single crystal diffraction . These studies reveal that the isomers crystallize in different space groups and have distinct intermolecular interactions, which are crucial for understanding the stability and packing of the molecules in the solid state. The Z isomer typically shows a denser crystal packing compared to the E isomer, which could be relevant for the compound as well .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from the properties of similar compounds. For example, the crystal structures of related isomers suggest that the Z isomer may have a higher density and potentially different solubility and melting point compared to its E counterpart . The presence of electron-donating methoxy groups and the electron-withdrawing nitrile group will affect the molecule's dipole moment and overall polarity, influencing its solubility in various solvents and its interaction with other molecules.
科学的研究の応用
Synthesis and Structural Analysis
The compound "(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile" has been explored in the context of synthetic methodologies and structural elucidations. Studies such as those by Shinkre et al. (2008) and Chenna et al. (2008) provide insights into the synthesis of related acrylonitrile derivatives, focusing on the E and Z isomers of these compounds. They discuss the separation, synthesis, and X-ray crystal structures of these isomers, revealing the specific crystalline formations and molecular configurations inherent to each form (Shinkre et al., 2008) (Chenna et al., 2008).
Photophysical and Electrochemical Properties
Research into derivatives of acrylonitrile, such as those by Bhanvadia et al. (2016) and Castillo et al. (2021), delves into the photophysical and electrochemical characteristics of these compounds. Their studies examine the optical features, redox properties, and thermogravimetric stability of acrylonitrile derivatives, providing a foundational understanding of how these molecular structures interact with light and electrical charges, which is crucial for their applications in materials science and optoelectronic devices (Bhanvadia et al., 2016) (Castillo et al., 2021).
Fluorescence and Optical Applications
The fluorescence properties and potential optical applications of acrylonitrile derivatives are highlighted in studies such as those by Eltyshev et al. (2021) and Xu et al. (2012). These investigations explore new fluorescent thiazoles and thiophene derivatives, respectively, based on acrylonitrile cores. They examine the emission colors, wavelength maxima, and intensity of these compounds, offering valuable insights into their suitability for photonic and optoelectronic applications, such as in the development of organic light-emitting diodes (OLEDs) and other luminescent materials (Eltyshev et al., 2021) (Xu et al., 2012).
特性
IUPAC Name |
(Z)-3-(2,5-dimethoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-4-15-5-7-16(8-6-15)20-14-27-22(24-20)18(13-23)11-17-12-19(25-2)9-10-21(17)26-3/h5-12,14H,4H2,1-3H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLJYLWRHHALFW-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=CC(=C3)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=CC(=C3)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(ethyl{4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2509813.png)


![N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2509820.png)
![N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509821.png)


![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509827.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide](/img/structure/B2509829.png)

